Sodium;5-amino-4-methoxy-2-nitrobenzoate

Description

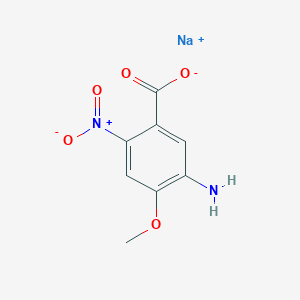

Sodium 5-amino-4-methoxy-2-nitrobenzoate is a sodium salt derived from 5-amino-4-methoxy-2-nitrobenzoic acid. This compound features a benzene ring substituted with an amino (-NH₂) group at position 5, a methoxy (-OCH₃) group at position 4, and a nitro (-NO₂) group at position 2, with a carboxylic acid (-COOH) group at position 1 that is neutralized as a sodium salt. It is utilized in specialty chemical synthesis, particularly as a building block in pharmaceuticals and agrochemicals . Its structural uniqueness lies in the combination of electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, which influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

sodium;5-amino-4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5.Na/c1-15-7-3-6(10(13)14)4(8(11)12)2-5(7)9;/h2-3H,9H2,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSQTJLJTYWQRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N2NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-amino-4-methoxy-2-nitrobenzoate typically involves the nitration of 4-methoxybenzoic acid followed by amination and subsequent neutralization with sodium hydroxide. The reaction conditions often include:

Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.

Amination: Reduction of the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Neutralization: Reacting the resulting 5-amino-4-methoxy-2-nitrobenzoic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-amino-4-methoxy-2-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Sodium;5-amino-4-methoxy-2-nitrobenzoate features a benzoic acid backbone with three significant functional groups: an amino group, a methoxy group, and a nitro group. These functional groups contribute to its reactivity and interaction with biological systems.

Chemical Structure:

- Molecular Formula: C9H10N2O4Na

- Molecular Weight: 232.18 g/mol

Scientific Research Applications

The compound exhibits diverse applications across various scientific disciplines:

Chemistry

- Intermediate in Synthesis: this compound serves as an intermediate for synthesizing more complex organic molecules. It can be involved in oxidation, reduction, and substitution reactions, facilitating the development of new compounds.

Biology

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes by binding to active or allosteric sites. This property is particularly useful in biochemical research where understanding enzyme kinetics is crucial.

- Protein Binding Studies: Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions with proteins, which can modulate protein function.

Medicine

- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents. For example, it showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 12.5 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 20 | 8 |

| C. albicans | 16 | 15 |

- Anti-inflammatory Effects: Studies have shown that the compound can inhibit pro-inflammatory cytokines, indicating its potential therapeutic role in treating inflammatory conditions.

Industry

- Dyes and Pigments Production: this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, demonstrating robust antibacterial properties.

Case Study 2: Anti-inflammatory Research

Another investigation explored the compound's effects on inflammatory bowel disease models in vivo. It demonstrated a reduction in inflammation markers, suggesting therapeutic potential in gastrointestinal disorders.

Case Study 3: Enzyme Interaction Studies

Experiments focused on the compound's interaction with acetylcholinesterase revealed competitive inhibition patterns, highlighting its potential role in cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of Sodium;5-amino-4-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The nitro and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of sodium 5-amino-4-methoxy-2-nitrobenzoate, highlighting differences in substituents, functional groups, and applications:

Key Observations :

Functional Group Impact: The benzoate (COO⁻Na⁺) in the target compound enhances water solubility compared to its carboxylic acid analogs (e.g., 31839-20-0) . Replacement of the carboxylic acid with a sulfonate (SO₃⁻Na⁺, CAS 59312-73-1) further increases solubility due to stronger ionic character . Ester derivatives (e.g., 61032-41-5) exhibit lower solubility, making them suitable for non-polar applications .

Substituent Effects: The amino group (-NH₂) in the target compound provides hydrogen-bonding capacity, influencing crystal packing and stability . Hydroxyl (-OH, CAS 31839-20-0) and methoxymethoxy (-OCH₂OCH₃, CAS 1461714-49-7) groups alter acidity and steric hindrance, affecting reactivity in coupling reactions .

Synthetic Routes :

- Synthesis often involves nitration, methoxylation, and oxidation steps. For example, potassium permanganate-mediated oxidation is used to introduce nitro groups in related compounds (e.g., 5-methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic acid) .

- Sodium salt formation typically follows carboxylate neutralization, as seen in the target compound .

Applications :

- The target compound’s ionic nature and stability make it ideal for pharmaceutical intermediates .

- Sulfonate analogs (CAS 59312-73-1) are prioritized in industrial dye synthesis due to their solubility and thermal stability .

Research Findings and Data

Hydrogen-Bonding Patterns :

Studies using graph-set analysis (e.g., Etter’s formalism) reveal that the amino and nitro groups in sodium 5-amino-4-methoxy-2-nitrobenzoate form R₂²(8) hydrogen-bonding motifs, stabilizing its crystal lattice . In contrast, hydroxyl-containing analogs (e.g., 31839-20-0) exhibit R₁²(6) motifs due to stronger O–H···O interactions .

Thermal Stability :

Differential scanning calorimetry (DSC) data indicate that the sodium salt form decomposes at ~250°C, whereas the sulfonate analog (CAS 59312-73-1) shows higher thermal stability (~300°C), attributed to stronger ionic interactions .

Commercial Availability :

The target compound is marketed by CymitQuimica at €735.00/50 mg, reflecting its niche application in high-value syntheses. Esters (e.g., 61032-41-5) are cheaper (€497.00/50 mg) due to simpler synthesis .

Biological Activity

Sodium;5-amino-4-methoxy-2-nitrobenzoate, a derivative of 5-amino-4-methoxy-2-nitrobenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, an amino group, and a methoxy group attached to a benzoic acid backbone. The presence of these functional groups enables various interactions with biological macromolecules, influencing enzyme activity and metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. The nitro and amino groups facilitate hydrogen bonding and electrostatic interactions with target enzymes.

- Protein Binding : Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions with proteins, which can modulate protein function.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that derivatives containing nitro groups exhibit significant antibacterial activity against various strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 12.5 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 20 | 8 |

| C. albicans | 16 | 15 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of this compound against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating robust antibacterial properties .

- Anti-inflammatory Research : Another investigation explored the compound's effects on inflammatory bowel disease models in vivo. It demonstrated a reduction in inflammation markers, suggesting therapeutic potential in gastrointestinal disorders .

- Enzyme Interaction Studies : Experiments focused on the compound's interaction with acetylcholinesterase revealed competitive inhibition patterns, highlighting its potential role in cognitive enhancement therapies .

Applications in Research

The compound is utilized across various scientific disciplines:

- Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules.

- Biochemistry : Investigated for its role as a biochemical probe in studying enzyme interactions and metabolic pathways.

- Pharmaceutical Development : Explored for potential therapeutic applications, particularly as anti-inflammatory and antimicrobial agents .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, nitro at C2). Aromatic protons typically appear as doublets in the δ 6.5–8.0 ppm range .

- FT-IR : Identify key functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, COO⁻ symmetric stretch ~1400 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~259.04).

How can structural contradictions in crystallographic data be resolved?

Q. Advanced

- X-ray diffraction : Refine crystal structures using SHELXL for small-molecule resolution, focusing on anisotropic displacement parameters to resolve disorder in the nitro or methoxy groups .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in the benzoate backbone .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to reconcile bond-length discrepancies >0.02 Å.

What mechanistic insights exist for the reactivity of the nitro group in this compound?

Advanced

The nitro group at C2 is electron-withdrawing, activating the benzene ring for nucleophilic substitution at C5. Studies on analogous nitrobenzoates suggest:

- Reduction pathways : Catalytic hydrogenation selectively reduces the nitro group to an amine without disrupting the methoxy moiety .

- Photostability : UV-Vis studies indicate nitro → nitrito isomerization under UV light, which may influence degradation kinetics in solution-phase applications .

How should conflicting analytical data (e.g., NMR vs. X-ray) be reconciled?

Q. Advanced

- Multi-technique validation : Combine powder XRD with solid-state NMR to resolve discrepancies between solution and solid-state structures.

- Dynamic effects : Consider temperature-dependent NMR to probe conformational flexibility in the methoxy group .

- Database benchmarking : Compare IR and MS data with reference spectra from authoritative sources like NIST Chemistry WebBook .

What are the challenges in computational modeling of this compound’s solvation behavior?

Q. Advanced

- Solvent interactions : Molecular dynamics (MD) simulations reveal strong sodium ion coordination with polar solvents (e.g., water), disrupting crystal lattice stability.

- pKa prediction : Use COSMO-RS to estimate aqueous solubility (predicted pKa ~2.1 for the carboxylic acid form), critical for bioavailability studies .

How can researchers mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.